Iothalamic Acid I-125

Description

See also: Iothalamate Sodium I-125 (active moiety of).

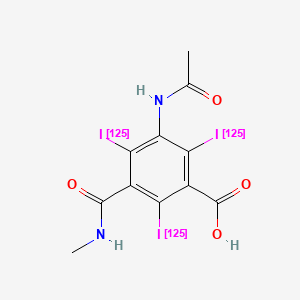

Structure

3D Structure

Properties

CAS No. |

97914-42-6 |

|---|---|

Molecular Formula |

C11H9I3N2O4 |

Molecular Weight |

607.91 g/mol |

IUPAC Name |

3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12-2,13-2,14-2 |

InChI Key |

UXIGWFXRQKWHHA-DQKAYFEISA-N |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)O)[125I])C(=O)NC)[125I] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Iothalamic Acid I-125: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iothalamic Acid I-125 is a radiolabeled derivative of iothalamic acid, an iodinated contrast agent.[1] This whitepaper provides a comprehensive overview of the core physicochemical properties of this compound, crucial for its application in research and clinical settings, particularly in the evaluation of renal function.[2] The document details its chemical structure, molecular characteristics, and solubility, and provides insights into the experimental methodologies for their determination.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for understanding its behavior in biological systems and for the development of drug formulations.

| Property | Value | Source |

| Chemical Structure | 3-acetamido-2,4,6-tri(125I)iodo-5-(methylcarbamoyl)benzoic acid | PubChem |

| Molecular Formula | C11H9I3N2O4 | PubChem |

| Molecular Weight | 607.91 g/mol | PubChem |

| pKa (acidic) | ~2.13 (Predicted for structurally similar Ioxitalamic acid) | DrugBank[3] |

| LogP (XLogP3) | 1.9 | PubChem |

| Solubility | - Water: Soluble[4] - DMSO: Soluble[] - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.08 mg/mL[2] - 10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 2.08 mg/mL[2] - 10% DMSO, 90% Corn Oil: ≥ 2.08 mg/mL[2] | [2][4][] |

Experimental Protocols

The determination of the physicochemical properties of radiolabeled compounds like this compound requires specialized methodologies that account for their radioactive nature. Below are detailed experimental protocols that can be adapted for this purpose.

Determination of pKa by 1H NMR Spectroscopy

The acid dissociation constant (pKa) can be determined using 1H NMR spectroscopy by monitoring the chemical shifts of protons sensitive to the ionization state of the carboxylic acid group as a function of pH.[6]

-

Sample Preparation: A solution of this compound is prepared in D2O.

-

pH Titration: The pH of the solution is adjusted incrementally using small aliquots of dilute NaOD and DCl. The pH is measured at each step.

-

NMR Spectra Acquisition: A 1H NMR spectrum is acquired at each pH value.

-

Data Analysis: The chemical shifts of the aromatic protons or the methyl protons of the acetamido or methylcarbamoyl groups are plotted against the measured pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[6]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[7]

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as gamma counting, to measure the radioactivity.

-

Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The primary application of this compound is in the measurement of the Glomerular Filtration Rate (GFR), a key indicator of kidney function.[8] The following diagram illustrates the experimental workflow for a typical GFR measurement study.

Caption: Workflow for Glomerular Filtration Rate (GFR) measurement using this compound.

References

- 1. Iotalamic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. openmedscience.com [openmedscience.com]

- 6. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Frontiers | Feasibility and reliability of measured glomerular filtration rate with [I125]-iothalamate among young adults with mild-to-moderate cerebral palsy [frontiersin.org]

The Renal Clearance of Iothalamic Acid I-125: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of renal clearance of Iothalamic Acid I-125, a cornerstone for the accurate assessment of glomerular filtration rate (GFR). This document synthesizes key findings from foundational and contemporary research to offer an in-depth understanding for researchers, scientists, and professionals in drug development.

Core Mechanism: Glomerular Filtration

The renal clearance of this compound is predominantly, and for practical purposes, exclusively governed by glomerular filtration.[1][2] Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid.[2] As blood flows through the kidneys, the molecule is freely filtered by the glomeruli.[2][3] Crucially, it is not significantly reabsorbed or secreted by the renal tubules, a characteristic that makes it an ideal exogenous marker for GFR measurement.[2][4] This ensures that its rate of excretion in the urine directly reflects the rate of filtration at the glomerulus.[2]

The principle of using Iothalamate I-125 for GFR measurement hinges on the fact that its clearance from the plasma is equivalent to the GFR. Studies have consistently demonstrated that the renal clearance of iothalamate is virtually identical to that of inulin, the historical gold-standard for GFR determination.[5][6][7]

Pharmacokinetics

The pharmacokinetic profile of this compound is typically described by a two-compartment model, characterized by a rapid distribution phase (alpha phase) and a slower elimination phase (beta phase).[8] In individuals with normal renal function, the alpha and beta half-lives are approximately 10 and 90 minutes, respectively.[8][9] The clearance of Iothalamate I-125 is directly proportional to renal function; in patients with renal impairment, the elimination half-life is significantly prolonged.[10][11] In cases of severe renal dysfunction, an alternative excretory pathway through the gallbladder and small intestine becomes more prominent.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the renal clearance of this compound, underscoring its utility as a reliable GFR marker.

| Parameter | Value | Species | Key Findings | Reference |

| Iothalamate ¹²⁵I to Inulin Clearance Ratio | Mean: 1.00 (Range: 0.93 - 1.09) | Human | Demonstrates the equivalence of iothalamate and inulin clearance, validating iothalamate as a GFR marker. | [5] |

| Inulin-to-Iothalamate ¹³¹I Clearance Ratio | Average: 1.005 | Human | Further confirms the accuracy of iothalamate for GFR measurement. | [6] |

| Plasma Clearance in End-Stage Renal Disease (ESRD) | 0.7 to 5.2 mL/min | Human | Highlights the significantly reduced clearance in patients with severe kidney disease. | [11] |

| Hemodialysis Clearance | 104 ± 54 mL/min | Human | Shows that iothalamate is efficiently removed by hemodialysis. | [11] |

| Elimination Half-Life in ESRD | 61 ± 42 hours | Human | Illustrates the prolonged retention of iothalamate in the absence of renal function. | [11] |

Experimental Protocols

Accurate measurement of GFR using this compound necessitates strict adherence to standardized protocols. Below is a detailed methodology for a typical GFR determination study.

Patient Preparation

-

Hydration: Ensure adequate hydration to promote a stable urine flow rate. Patients are often instructed to drink a specific volume of water (e.g., 20 ml/kg body weight) in the 90 minutes preceding the study.[12]

-

Fasting: Pre-study fasting is crucial to minimize physiological variations that could affect GFR.[13]

-

Medication Review: Certain medications, particularly diuretics, may need to be withheld on the day of the test.[12]

-

Caffeine Abstinence: Patients should avoid caffeine on the morning of the study.[12]

Administration of this compound

-

Dosage: A sterile, nonpyrogenic solution of Sodium Iothalamate I-125 is used. A typical dose for GFR evaluation is 10-30 µCi.[4]

-

Route of Administration: The radiotracer can be administered via intravenous or subcutaneous injection.[7][12] The constant infusion technique is also utilized in research settings.[5]

Sample Collection

-

Urine Collection:

-

An initial "control" urine sample is collected after the bladder is emptied.[4]

-

Following the injection of Iothalamate I-125, there is an equilibration period of 30 to 60 minutes.[4][13]

-

The subsequent urine is discarded.[4]

-

Timed urine collections are then performed, typically over two to three consecutive periods of 30 to 60 minutes each.[4] It is critical to ensure complete bladder emptying for each collection.[12]

-

-

Blood Collection:

-

Blood samples are drawn into heparinized syringes at the midpoint of each timed urine collection period.[4]

-

Sample Processing and Analysis

-

Radioactivity Measurement: The radioactivity of both plasma and urine samples is determined using a dual-channel scintillation counter or a gamma camera.[2][5]

-

GFR Calculation: The renal clearance of Iothalamate I-125 (and thus the GFR) is calculated using the standard clearance formula:

GFR = (U x V) / P

Where:

-

U = Concentration of Iothalamate I-125 in urine (counts per minute/mL)

-

V = Urine flow rate (mL/min)

-

P = Concentration of Iothalamate I-125 in plasma (counts per minute/mL)

-

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Conclusion

The renal clearance of this compound is a well-established and reliable method for determining the glomerular filtration rate. Its mechanism, centered on free glomerular filtration without significant tubular interaction, mirrors that of the gold-standard, inulin. The robust data supporting its use, coupled with standardized and reproducible experimental protocols, solidify its importance in both clinical nephrology and drug development. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this valuable tool in their work.

References

- 1. pubs.rsna.org [pubs.rsna.org]

- 2. What is the mechanism of Iothalamate Sodium I-125? [synapse.patsnap.com]

- 3. What is the mechanism of Iothalamate Meglumine? [synapse.patsnap.com]

- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 5. ahajournals.org [ahajournals.org]

- 6. scispace.com [scispace.com]

- 7. Single subcutaneous injection of iothalamate sodium I 125 to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics of 125I-iothalamate and 131I-o-iodohippurate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of iothalamate in endstage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uwmedicine.org [uwmedicine.org]

- 13. Iothalamate clearance and its use in large-scale clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Iothalamic Acid I-125 as a Glomerular Filtration Rate Marker

This technical guide provides a comprehensive overview of the use of this compound (sodium iothalamate I-125) as a marker for the measurement of Glomerular Filtration Rate (GFR). GFR is a critical measure of kidney function, and its accurate determination is essential in clinical diagnostics, drug development, and renal physiology research.

Introduction to this compound

This compound is a radiolabeled contrast agent that serves as an exogenous filtration marker for GFR assessment. Following intravenous administration, it is freely filtered by the glomeruli and is not subject to tubular secretion or reabsorption, making it a reliable tracer for estimating the rate at which plasma is cleared by the kidneys. Its properties, including a long half-life of approximately 60 days, allow for delayed sample analysis without significant decay-related inaccuracies.

Principles of GFR Measurement with this compound

The fundamental principle behind using this compound for GFR measurement is the clearance concept. The rate of its excretion in urine, relative to its concentration in plasma, provides a direct measure of the GFR. The clearance of a substance is calculated using the following formula:

-

GFR = (Urine Concentration of I-125 × Urine Flow Rate) / Plasma Concentration of I-125

Alternatively, plasma clearance methods, which involve monitoring the disappearance of the tracer from the blood over time, can be employed. These methods are often less cumbersome as they do not require urine collection.

Experimental Protocols

The accurate determination of GFR using this compound necessitates strict adherence to standardized protocols. The following outlines a typical experimental workflow for both plasma and urinary clearance methods.

3.1. Patient/Subject Preparation

-

Hydration: Subjects should be adequately hydrated to ensure a stable and sufficient urine flow rate. This is typically achieved by encouraging the subject to drink a specific volume of water prior to and during the procedure.

-

Dietary Restrictions: Depending on the specific protocol, fasting or avoidance of certain foods may be required to minimize interference with the assay.

-

Medication Review: A thorough review of the subject's current medications is crucial, as some drugs can interfere with renal function and GFR measurements.

3.2. Dosing and Administration

-

A precisely known dose of this compound is administered intravenously. The dose is typically determined based on the subject's body weight or surface area.

-

The injection should be administered as a bolus to ensure rapid and complete distribution into the circulatory system.

3.3. Sample Collection

-

Plasma Samples: Blood samples are collected at predetermined time points following the injection. The timing of these samples is critical for accurately modeling the plasma disappearance curve.

-

Urine Samples: For urinary clearance methods, timed urine collections are performed. The bladder should be completely emptied at the start of the collection period, and all urine produced during the specified interval should be collected.

3.4. Sample Processing and Analysis

-

Plasma and urine samples are analyzed for I-125 activity using a gamma counter.

-

Appropriate standards and controls should be included in each assay to ensure accuracy and precision.

Data Presentation: Performance Characteristics

The performance of this compound as a GFR marker has been extensively validated. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Reference |

| Correlation with Inulin Clearance | r > 0.95 | |

| Intra-assay Coefficient of Variation (CV) | < 5% | |

| Inter-assay Coefficient of Variation (CV) | < 10% | |

| Biological Half-life in Plasma | Approximately 90 minutes | |

| Protein Binding | < 10% |

Table 1: Performance characteristics of this compound for GFR measurement.

| Population | Mean GFR (mL/min/1.73m²) | Standard Deviation |

| Healthy Adults | 100 - 130 | 15 - 20 |

| Chronic Kidney Disease (Stage 3) | 30 - 59 | Variable |

| Kidney Transplant Recipients | Variable | Variable |

Table 2: Typical GFR values obtained with this compound in different populations.

Visualizations

5.1. Experimental Workflow for GFR Measurement

Figure 1: Experimental workflow for GFR measurement using this compound.

5.2. Physiological Pathway of this compound Clearance

Figure 2: Physiological pathway of this compound renal clearance.

Advantages and Limitations

Advantages:

-

High Accuracy: GFR measurements with this compound show excellent correlation with the gold standard, inulin clearance.

-

Convenience: Plasma clearance methods eliminate the need for cumbersome timed urine collections.

-

Stability: The long half-life of I-125 allows for flexibility in sample processing and analysis.

Limitations:

-

Radiation Exposure: The use of a radioisotope necessitates adherence to radiation safety protocols.

-

Cost: The cost of the radiotracer and the specialized equipment for its measurement can be a limiting factor.

-

Availability: this compound may not be as readily available as other GFR markers in all clinical or research settings.

Conclusion

This compound remains a valuable tool for the accurate and reliable measurement of GFR in research and clinical settings. Its favorable physiological properties and well-established methodologies make it a preferred choice for studies requiring precise assessment of renal function. When selecting a GFR marker, researchers and clinicians must weigh the advantages of accuracy and convenience against the limitations of radiation exposure and cost. This guide provides the foundational knowledge for the effective implementation of this compound-based GFR measurement in drug development and renal research.

An In-Depth Technical Guide to the Synthesis and Radiolabeling of Iothalamic Acid I-125

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and radiolabeling of Iothalamic Acid with Iodine-125 (I-125). Iothalamic Acid I-125, known commercially as Glofil-125, is a key radiopharmaceutical diagnostic agent used for the evaluation of glomerular filtration rate (GFR), a critical measure of kidney function.[1][2] This document details the chemical synthesis of the iothalamic acid precursor, the isotope exchange method for radiolabeling, and the subsequent quality control procedures.

Introduction to this compound

Iothalamic acid, chemically known as 5-acetamido-2,4,6-triiodo-N-methylisophthalamic acid, is a tri-iodinated benzoic acid derivative.[3] When labeled with the gamma-emitting radionuclide Iodine-125, it serves as an invaluable tracer for renal function studies.[4] The principle of its use lies in its physiological handling by the kidneys; it is freely filtered by the glomeruli and is neither reabsorbed nor secreted by the renal tubules.[4][5] This behavior ensures that its clearance rate from the plasma is a direct measure of the glomerular filtration rate.[4][5]

Iodine-125 is a suitable radionuclide for this application due to its relatively long half-life of 59.4 days and its emission of low-energy gamma radiation (27-35 keV), which minimizes the radiation dose to the patient and medical staff.[6][7]

Synthesis of Iothalamic Acid

The synthesis of iothalamic acid involves a multi-step chemical process, starting from 5-nitroisophthalic acid monomethyl ester. The following protocol is based on established synthetic routes.[3]

Experimental Protocol: Synthesis of Iothalamic Acid

Step 1: Amidation

-

5-nitroisophthalic acid monomethyl ester is used as the starting material.

-

An amidation reaction is performed.

Step 2: Catalytic Reduction

-

The product from the amidation step undergoes a direct catalytic reduction reaction without the need for intermediate separation.

-

A catalyst, such as Palladium on carbon (Pd/C), is typically used.

Step 3: Acidification

-

Following the removal of the catalyst, the reaction mixture is acidified using hydrochloric acid.

Step 4: Iodination

-

The resulting 5-amino-N-methyl-isophthalamic acid is subjected to an iodination reaction. This step introduces the three iodine atoms onto the benzene ring.

Step 5: Acetylation

-

The final step is an acetylation reaction to yield the iothalamic acid.

This process is designed for scalability and results in the stable, non-radioactive iothalamic acid molecule ready for radiolabeling.[3]

Radiolabeling with Iodine-125

The radiolabeling of iothalamic acid with I-125 is typically achieved through an isotope exchange method. This method is preferred for its efficiency and the high radiochemical purity of the final product.[5] A modified version of this method utilizes iothalamic acid directly, which simplifies and expedites the process by eliminating the need for initial purification from a commercial contrast medium preparation.[5]

Experimental Protocol: I-125 Isotope Exchange Labeling

Starting Materials:

-

Iothalamic Acid

-

Appropriate buffering agents

Procedure:

-

Preparation: A sterile, pyrogen-free reaction vial is charged with iothalamic acid.

-

Isotope Addition: A specific activity of Sodium Iodide I-125 in a suitable buffer is added to the reaction vial.

-

Reaction Conditions: The mixture is heated to facilitate the exchange of a non-radioactive iodine atom on the iothalamic acid molecule with the radioactive I-125 isotope. The reaction is carried out for a predetermined time to maximize the radiochemical yield.

-

Purification: Following the reaction, the mixture is purified to remove any unreacted I-125 and other impurities. This is often achieved using chromatographic techniques.

-

Formulation: The purified this compound is then formulated in a sterile, injectable solution, typically with the aid of sodium bicarbonate to form sodium iothalamate I-125. The final product may also contain a preservative such as benzyl alcohol.[7]

Quantitative Data

The following tables summarize key quantitative parameters for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C11H9I3N2O4 | [1] |

| Molecular Weight | 613.91 g/mol | [1] |

| I-125 Half-life | 59.4 days | [6] |

| I-125 Photon Energy | 27-35 keV | [6] |

| Product Specification | Value | Reference |

| Radiochemical Purity | >98% | [5] |

| Radioactive Concentration | 250-300 µCi/mL at calibration | [7] |

| pH of Final Solution | 7.0 - 8.5 | |

| Other Radioactive Forms | <2.0% of total radioactivity |

Quality Control

Ensuring the purity and identity of the final this compound product is critical for its safe and effective use. Quality control measures include the determination of radiochemical purity, radionuclide identification, and sterility testing.

Experimental Protocol: Quality Control

Radiochemical Purity:

-

Method: Thin-layer chromatography (TLC) or paper chromatography is a common method for determining radiochemical purity.

-

Stationary Phase: A 10-cm instant thin-layer chromatography strip impregnated with polysilicic acid gel (ITLC-SA) can be used.

-

Mobile Phase: A mixture of 2-butanol, acetic acid, and water (140:2.5:70, v/v) is a suitable mobile phase.

-

Analysis: The distribution of radioactivity on the chromatogram is determined using a suitable radiation detector. Free I-125 will migrate to a different position (Rf = 0.89-1.00) than the labeled iothalamate (Rf = 0.44-0.67). The radioactivity associated with the iothalamate spot should be at least 98% of the total radioactivity.

Radionuclide Identification:

-

The gamma-ray spectrum of the final product is measured using a gamma spectrometer.

-

The spectrum should be identical to that of a known, pure I-125 standard, exhibiting a major photoelectric peak at approximately 0.035 MeV.

Sterility and Endotoxin Testing:

-

The final product must be sterile and pyrogen-free.

-

Standard sterility tests are performed.

-

Bacterial endotoxin levels are measured and must be below a specified limit (e.g., not more than 175/V USP Endotoxin Unit per mL, where V is the maximum recommended total dose in mL).

Visualizations

Workflow for Synthesis, Radiolabeling, and Application of this compound

Caption: Overall workflow from synthesis to clinical application.

Principle of Glomerular Filtration of this compound

Caption: Renal clearance mechanism of this compound.

References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. What is the mechanism of Iothalamate Sodium I-125? [synapse.patsnap.com]

- 3. Modified radioiodination and quality control methods for [125I]sodium iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openmedscience.com [openmedscience.com]

- 5. DailyMed - GLOFIL-125- sodium iothalamate i-125 injection injection, solution [dailymed.nlm.nih.gov]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Faster and easier radiochemical purity testing for [125I]sodium iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Iothalamic Acid I-125 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iothalamic Acid, a tri-iodinated benzoic acid derivative, is a well-established radiographic contrast agent. Its radiolabeled form, Iothalamic Acid I-125 (¹²⁵I-Iothalamate), is utilized as a diagnostic tool for the determination of the glomerular filtration rate (GFR). Beyond its clinical utility in nephrology, the in vitro binding characteristics of ¹²⁵I-Iothalamate are of significant interest for understanding its plasma protein interactions and its handling by renal transporters. This technical guide provides a comprehensive overview of the in vitro characterization of ¹²⁵I-Iothalamate binding, presenting illustrative quantitative data, detailed experimental protocols for plasma protein binding and renal transporter interaction studies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Iothalamic Acid's primary mechanism of action as a contrast agent is its ability to absorb X-rays due to its high iodine content.[1][2] The introduction of a radioactive iodine isotope, ¹²⁵I, allows for its use as a tracer in physiological studies.[3] A key aspect of its pharmacokinetic profile is its interaction with plasma proteins and its excretion pathway via the kidneys. In vitro characterization of these interactions is crucial for a complete understanding of its disposition in the body.

This guide will focus on two primary aspects of in vitro ¹²⁵I-Iothalamate characterization:

-

Plasma Protein Binding: The extent to which ¹²⁵I-Iothalamate binds to plasma proteins, such as albumin, influences its free fraction in the blood, which is the portion available for glomerular filtration and interaction with renal transporters.

-

Renal Transporter Interaction: Evidence suggests that Iothalamate interacts with organic anion transporters (OATs) in the renal tubules. In vitro assays can elucidate the specific transporters involved and the kinetics of this interaction.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the in vitro binding of ¹²⁵I-Iothalamate. This data is based on plausible scientific outcomes and is intended for demonstrative purposes.

Table 1: Illustrative Binding Affinity of ¹²⁵I-Iothalamate to Human Plasma Proteins

| Parameter | Value | Method |

| Dissociation Constant (Kd) | 5.2 µM | Equilibrium Dialysis |

| Maximum Binding Capacity (Bmax) | 310 pmol/mg protein | Equilibrium Dialysis |

| Percent Bound in Plasma | 85% | Ultrafiltration |

Table 2: Illustrative Inhibition of Organic Anion Transporter (OAT1) Mediated Uptake by Iothalamic Acid

| Transporter | Substrate | Inhibitor | IC₅₀ |

| OAT1 | ¹⁴C-para-aminohippurate (PAH) | Iothalamic Acid | 15.8 µM |

| OAT3 | ¹⁴C-Estrone-3-sulfate | Iothalamic Acid | 25.4 µM |

Experimental Protocols

Plasma Protein Binding Assay: Equilibrium Dialysis

This protocol describes the determination of the binding affinity (Kd) and maximum binding capacity (Bmax) of ¹²⁵I-Iothalamate to human plasma proteins.

Materials:

-

¹²⁵I-Iothalamate (specific activity ~2,200 Ci/mmol)

-

Human plasma (pooled, citrated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO)

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Plasma: Centrifuge pooled human plasma at 2,000 x g for 15 minutes to remove any cellular debris. The supernatant is the plasma fraction to be used.

-

Dialysis Setup: Assemble the equilibrium dialysis cells. Load one chamber of each cell with 500 µL of human plasma. Load the other chamber with 500 µL of PBS.

-

Radioligand Addition: Prepare a series of dilutions of ¹²⁵I-Iothalamate in PBS, ranging from 0.1 nM to 100 µM. Add a known concentration of ¹²⁵I-Iothalamate to the PBS chamber of each dialysis cell.

-

Incubation: Incubate the dialysis cells at 37°C with gentle agitation for 18-24 hours to allow equilibrium to be reached.

-

Sampling: After incubation, carefully collect 100 µL aliquots from both the plasma and the buffer chambers of each cell.

-

Quantification: Add the collected aliquots to scintillation vials with an appropriate scintillation cocktail. Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the concentration of free ¹²⁵I-Iothalamate from the radioactivity in the buffer chamber.

-

Calculate the concentration of bound ¹²⁵I-Iothalamate by subtracting the free concentration from the total concentration in the plasma chamber.

-

Plot the bound concentration against the free concentration and fit the data to a one-site binding model using non-linear regression analysis to determine the Kd and Bmax.

-

Renal Transporter Inhibition Assay: OAT1

This protocol describes an in vitro assay to determine the inhibitory potential of Iothalamic Acid on the Organic Anion Transporter 1 (OAT1).

Materials:

-

HEK293 cells stably expressing human OAT1 (or other suitable cell line)

-

Wild-type HEK293 cells (as a negative control)

-

¹⁴C-para-aminohippurate (PAH) (a known OAT1 substrate)

-

Iothalamic Acid

-

Probenecid (a known OAT inhibitor, as a positive control)

-

Cell culture medium (e.g., DMEM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Cell lysis buffer

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Culture the OAT1-expressing and wild-type HEK293 cells in appropriate culture medium until they reach confluence in 24-well plates.

-

Inhibition Assay:

-

Wash the cells twice with pre-warmed HBSS.

-

Prepare a range of concentrations of Iothalamic Acid and Probenecid in HBSS.

-

Pre-incubate the cells with the different concentrations of the inhibitors or vehicle control (HBSS) for 15 minutes at 37°C.

-

Add ¹⁴C-PAH (at a concentration close to its Km for OAT1) to each well and incubate for 5 minutes at 37°C.

-

-

Termination and Lysis:

-

Stop the uptake by aspirating the incubation solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for 20 minutes at room temperature.

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (measured in wild-type cells) from the total uptake in OAT1-expressing cells to determine the specific uptake.

-

Plot the percentage of inhibition of ¹⁴C-PAH uptake against the concentration of Iothalamic Acid.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Visualizations

Caption: Experimental workflow for the in vitro plasma protein binding assay.

Caption: Proposed interaction of Iothalamic Acid with renal organic anion transporters.

Conclusion

The in vitro characterization of ¹²⁵I-Iothalamic Acid binding provides valuable insights into its pharmacokinetic properties. The illustrative data and detailed protocols presented in this guide offer a framework for researchers to investigate the plasma protein binding and renal transporter interactions of this important diagnostic agent. A thorough understanding of these in vitro characteristics is essential for the accurate interpretation of in vivo studies and for the broader application of Iothalamic Acid in both clinical and research settings. Further studies are warranted to determine the precise binding kinetics and transporter specificity of ¹²⁵I-Iothalamate.

References

The Historical Development of Iothalamate for Renal Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development and application of iothalamate as a key tool in renal function assessment. From its origins as a radiographic contrast agent to its establishment as a reliable marker for glomerular filtration rate (GFR) measurement, iothalamate has played a pivotal role in nephrology research and clinical practice. This document details the key milestones, experimental methodologies, and quantitative data that underscore its significance.

Introduction: The Quest for an Ideal GFR Marker

The accurate measurement of Glomerular Filtration Rate (GFR) is fundamental to the diagnosis and management of kidney disease. For many years, the gold standard for GFR determination was the clearance of inulin, a polysaccharide that is freely filtered by the glomeruli without being secreted or reabsorbed by the tubules. However, the inulin clearance method is cumbersome and not well-suited for routine clinical use. This limitation spurred the search for alternative filtration markers that were both accurate and more practical to implement.

Iothalamic acid, an iodine-containing contrast agent, emerged as a promising candidate.[1] Its salts, sodium iothalamate and meglumine iothalamate, were initially developed for radiological imaging.[2] Subsequent research revealed that iothalamate's renal handling characteristics closely mirrored those of inulin, paving the way for its adoption in renal physiology studies.

Early Development and Validation

The transition of iothalamate from a contrast medium to a GFR marker began in the 1960s. A pivotal study published in 1965 demonstrated that the renal clearance of radioactively labeled sodium iothalamate (¹³¹I-iothalamate) was nearly identical to that of inulin.[3] This study reported an average inulin-to-iothalamate ¹³¹I clearance ratio of 1.005 in 100 studies conducted on 16 subjects, indicating a remarkable concordance between the two markers.[3]

The introduction of radioactively labeled iothalamate, particularly with Iodine-125 (¹²⁵I), significantly simplified the GFR measurement process.[4][5] This radiolabeled form allowed for easier and more precise quantification in plasma and urine samples.

Physicochemical Properties and Renal Handling

Iothalamate is a tri-iodinated benzoic acid derivative. Its key properties relevant to renal studies are summarized in the table below.

| Property | Value/Description | Reference |

| Chemical Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | [2] |

| Molecular Formula | C₁₁H₉I₃N₂O₄ | [2] |

| Molar Mass | 613.916 g·mol⁻¹ | [2] |

| Primary Route of Excretion | Renal | [1] |

| Mechanism of Renal Excretion | Glomerular Filtration | [6] |

| Tubular Secretion/Reabsorption | Minimal to none in humans | [6] |

| Plasma Protein Binding (Human) | Reports vary; some studies indicate minimal to no binding, while others suggest some affinity for albumin. | [5][6][7] |

The renal clearance of iothalamate closely approximates GFR because it is freely filtered at the glomerulus and is not significantly secreted or reabsorbed by the renal tubules.[6] While some studies in animal models have suggested a small degree of tubular secretion, this is generally considered negligible in humans.[8]

Comparative Studies with Inulin

Numerous studies have compared the clearance of iothalamate with that of inulin to validate its use as a GFR marker. The results have consistently shown a high degree of correlation and agreement between the two methods.

| Study Characteristic | Iothalamate Clearance | Inulin Clearance | Iothalamate/Inulin Clearance Ratio | Reference |

| Mean Clearance (ml/min/1.73 m²) | 106.3 ± 30.4 | 104.2 ± 28.5 | Not significantly different | [9] |

| Correlation Coefficient (r) | >0.90 | - | - | [9] |

| Mean Clearance Ratio | - | - | 1.005 | [3] |

| Mean Clearance (ml/min/1.73m²) | 70 ± 38 | 73 ± 40 | ~0.96 | [10][11] |

Methodologies for GFR Measurement with Iothalamate

Several protocols have been developed for measuring GFR using iothalamate, with the continuous intravenous infusion and single bolus injection methods being the most common. The use of ¹²⁵I-iothalamate has been particularly advantageous in large-scale clinical trials due to its accuracy, precision, and relative convenience.[12]

Continuous Intravenous Infusion Method

This method is considered a reference standard for iothalamate clearance.

Experimental Protocol: GFR Measurement using Continuous Intravenous Infusion of ¹²⁵I-Iothalamate

-

Patient Preparation:

-

Ensure adequate hydration to establish a urine flow rate exceeding 3 mL/min. An oral water load of 1,500 mL two hours prior to the study is recommended.[6]

-

Administer a thyroid-blocking agent, such as Lugol's solution (3 drops orally, three times a day for 1-2 days prior), to prevent thyroid uptake of any free ¹²⁵I.[6]

-

-

Priming Dose:

-

Administer an intravenous priming dose of ¹²⁵I-iothalamate to rapidly achieve a stable plasma concentration.

-

-

Continuous Infusion:

-

Immediately following the priming dose, begin a continuous intravenous infusion of ¹²⁵I-iothalamate at a constant rate.

-

-

Equilibration Period:

-

Allow a 30-60 minute equilibration period for the plasma concentration of ¹²⁵I-iothalamate to stabilize.

-

-

Urine and Blood Sampling:

-

Following equilibration, collect three consecutive timed urine samples of 30-60 minutes each. Ensure complete bladder emptying for each collection.

-

Obtain blood samples at the midpoint of each urine collection period.

-

-

Sample Analysis:

-

Measure the concentration of ¹²⁵I-iothalamate in all plasma and urine samples using a gamma counter.

-

-

GFR Calculation:

-

Calculate the GFR for each collection period using the standard clearance formula:

-

GFR = (U x V) / P

-

Where:

-

U = Urinary concentration of ¹²⁵I-iothalamate

-

V = Urine flow rate (mL/min)

-

P = Plasma concentration of ¹²⁵I-iothalamate

-

-

-

The final GFR is reported as the average of the values from the three collection periods, typically normalized to a body surface area of 1.73 m².

-

Single Bolus Injection Method

A simpler alternative to the continuous infusion method involves a single intravenous or subcutaneous injection of ¹²⁵I-iothalamate followed by timed plasma and/or urine collections.[9][13] This method is less labor-intensive and more suitable for outpatient settings.

Radiation Dosimetry

The use of ¹²⁵I-iothalamate involves exposure to a low level of radiation. The estimated absorbed radiation doses are generally considered to be within acceptable limits for diagnostic procedures.

| Organ | Estimated Absorbed Radiation Dose (rads/100 µCi) |

| Total Body | 0.003 |

| Kidneys | 0.015 |

| Bladder Wall | 0.111 |

| Ovaries | 0.019 |

| Testes | 0.008 |

| Thyroid (unblocked) | 1.100 |

| Thyroid (blocked) | 0.044 |

Data assumes a 70 kg patient and 1% free iodide with 25% thyroid uptake for the unblocked value.

Visualization of Developmental Timeline and Experimental Workflow

References

- 1. Pharmacokinetics of iothalamate in endstage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwmedicine.org [uwmedicine.org]

- 3. (Open Access) The Measurement of Glomerular Filtration Rate in Man With Sodium Iothalamate 131I (Conray) (1966) | Eugene M. Sigman | 107 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. openmedscience.com [openmedscience.com]

- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 7. Protein binding to iothalamate ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of iothalamate clearance methods for measuring GFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revistanefrologia.com [revistanefrologia.com]

- 11. Comparison of four methods for measuring glomerular filtration rate by inulin clearance in healthy individuals and patients with renal failure | Nefrología [revistanefrologia.com]

- 12. Iothalamate clearance and its use in large-scale clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Feasibility and reliability of measured glomerular filtration rate with [I125]-iothalamate among young adults with mild-to-moderate cerebral palsy [frontiersin.org]

An In-Depth Technical Guide to Iothalamic Acid I-125: Radioactive Decay and Emissions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radioactive properties of Iothalamic Acid I-125, a key radiopharmaceutical used in diagnostic imaging. The document details its decay characteristics, emissions, and the experimental protocols for its primary application in the determination of glomerular filtration rate (GFR).

Introduction to this compound

Iothalamic acid labeled with Iodine-125 (¹²⁵I) is a radiopharmaceutical agent primarily used for the evaluation of renal function. Chemically, it is 3-acetamido-2,4,6-tri(¹²⁵I)iodo-5-(methylcarbamoyl)(¹²⁵I₃)benzoic acid.[1] The radioactive isotope, Iodine-125, is integral to its diagnostic utility, allowing for external detection and quantification. This guide focuses on the fundamental nuclear physics of ¹²⁵I and the practical application of this compound in a research and clinical setting.

Radioactive Decay of Iodine-125

Iodine-125 is a radioisotope of iodine with a physical half-life of approximately 59.4 to 60.1 days.[2][3][4] It decays via electron capture to an excited state of Tellurium-125 (¹²⁵Te).[2][5] This process does not involve the emission of beta particles. The decay of the excited ¹²⁵Te to its stable ground state results in the emission of characteristic photons, which are detected for diagnostic purposes.

The decay process can be visualized as follows:

Decay Data Summary

The key quantitative data associated with the radioactive decay of Iodine-125 are summarized in the table below for easy reference.

| Parameter | Value | Reference(s) |

| Half-life (t½) | 59.4 - 60.1 days | [2][3][4] |

| Decay Mode | Electron Capture (100%) | [2][5] |

| Parent Nuclide | ¹²⁵I | [2] |

| Daughter Nuclide | ¹²⁵Te (stable) | [2] |

| Decay Energy | 0.186 MeV | [2] |

Emissions of Iodine-125

The decay of the excited Tellurium-125 nucleus results in a spectrum of emissions, which are crucial for detection and imaging. The primary emissions are low-energy gamma rays and characteristic X-rays.[2][3]

Photon Emissions

The de-excitation of ¹²⁵Te occurs through two primary mechanisms: gamma decay and internal conversion.

-

Gamma Decay: In approximately 7% of decays, a gamma ray with an energy of 35.5 keV is emitted.[2]

-

Internal Conversion: In the more probable (93%) event of internal conversion, the excitation energy is transferred to an orbital electron, which is then ejected from the atom. The resulting electron vacancy is filled by electrons from higher energy levels, leading to the emission of characteristic X-rays with energies ranging from 27 to 32 keV.[2][3] This process also results in the emission of Auger electrons with very low energies (50-500 eV).[2]

Emission Data Summary

The following table provides a detailed breakdown of the primary emissions from Iodine-125.

| Emission Type | Energy (keV) | Abundance (%) | Reference(s) |

| Gamma Ray | 35.5 | ~7 | [2] |

| X-rays (K-alpha) | 27.2 - 27.5 | ~114 | [6][7] |

| X-rays (K-beta) | 31.0 - 32.0 | ~25 | [3][7] |

| Auger Electrons | 0.05 - 0.5 | High | [2] |

| Internal Conversion Electrons | ~3.7 | High | [7] |

Note: X-ray abundances can exceed 100% as multiple X-rays can be emitted per decay.

Experimental Protocols

The primary application of this compound is the measurement of the Glomerular Filtration Rate (GFR), a key indicator of renal function. The protocol generally involves the administration of a known quantity of the radiotracer and subsequent measurement of its clearance from the plasma.

Quality Control of Iothalamate Sodium I-125 Injection

Prior to administration, the quality of the Iothalamate Sodium I-125 Injection must be verified according to established standards, such as the United States Pharmacopeia (USP).

| Parameter | USP Specification | Reference(s) |

| Radionuclidic Purity | Gamma-ray spectrum identical to a known ¹²⁵I standard. | [8] |

| Radiochemical Purity | Not more than 2.0% of total radioactivity as other chemical forms. | [8] |

| pH | Between 7.0 and 8.5 | [8] |

| Bacterial Endotoxins | Not more than 175/V USP Endotoxin Unit per mL. | [8] |

| Radioactive Concentration | 90.0% to 110.0% of the labeled amount. | [8] |

Measurement of Glomerular Filtration Rate (GFR)

The following provides a generalized workflow for a GFR measurement study using this compound. Specific protocols may vary between institutions.

Methodology:

-

Patient Preparation: Ensure the patient is well-hydrated to promote adequate urine flow.[9] Obtain baseline blood and urine samples before the injection of the radiotracer.[10]

-

Radiotracer Administration: A precisely measured dose of Iothalamate Sodium I-125 Injection (typically 10-30 µCi) is administered intravenously.[11]

-

Sample Collection:

-

Sample Processing and Analysis:

-

GFR Calculation: The GFR is calculated based on the clearance of the radiotracer from the plasma and its excretion in the urine over the collection periods. Various formulas, such as the single-injection Cohen's method, can be employed.[11]

Safety and Handling

Due to the radioactive nature of Iodine-125, strict safety protocols must be followed.

-

Shielding: The low-energy photons from ¹²⁵I are effectively shielded by thin lead foil (0.02 mm half-value layer).[3]

-

Personal Protective Equipment (PPE): Always wear gloves and a lab coat. For higher activities, ring and whole-body dosimeters are required.[7]

-

Contamination Monitoring: Use a sodium iodide crystal scintillation detector for routine monitoring of work areas.[12]

-

Volatilization: Unbound radioiodine can be volatile. Handle solutions in a fume hood, especially when dealing with acidic conditions or high activities.[3][12]

-

Waste Disposal: Dispose of radioactive waste in accordance with institutional and regulatory guidelines.

This guide provides a foundational understanding of the radioactive properties of this compound and its application. For specific experimental designs and safety procedures, researchers should always consult their institution's radiation safety office and relevant regulatory guidelines.

References

- 1. lnhb.fr [lnhb.fr]

- 2. Iodine-125 - Wikipedia [en.wikipedia.org]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. What is the mechanism of Iodine[I-125]? [synapse.patsnap.com]

- 6. uwyo.edu [uwyo.edu]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. uwmedicine.org [uwmedicine.org]

- 10. Frontiers | Feasibility and reliability of measured glomerular filtration rate with [I125]-iothalamate among young adults with mild-to-moderate cerebral palsy [frontiersin.org]

- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 12. ehs.yale.edu [ehs.yale.edu]

The Biological Fate of Iothalamic Acid I-125: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological fate of Iothalamic Acid I-125 following administration. The information is tailored for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this diagnostic agent's pharmacokinetics, biodistribution, and the experimental protocols for its use.

Introduction

This compound, a radiolabeled contrast agent, is a cornerstone in the evaluation of renal function, specifically for the measurement of the Glomerular Filtration Rate (GFR).[1][2] Its utility stems from its physiological inertia and its exclusive elimination pathway through the kidneys, mirroring the clearance of inulin.[3] This document elucidates the journey of this compound within the body, from administration to excretion, providing quantitative data and detailed experimental methodologies.

Physicochemical Properties and Administration

Sodium Iothalamate I-125 is a sterile, nonpyrogenic aqueous solution. The Iodine-125 isotope decays by electron capture with a physical half-life of 60.14 days.[3] It is typically administered intravenously as a single bolus injection or via continuous infusion.[3]

Absorption and Distribution

Following intravenous injection, this compound rapidly distributes throughout the extracellular fluid. Its distribution is best described by a two-compartment pharmacokinetic model, consisting of a central compartment (intravascular space) and a peripheral compartment (interstitial fluid).[4]

There is conflicting information in the literature regarding the extent of its plasma protein binding. Some sources suggest a high affinity for plasma proteins, while more detailed pharmacological databases indicate that iothalamate salts are poorly bound to serum albumin.[1][5] The latter is more consistent with its rapid glomerular filtration.

Biodistribution and Radiation Dosimetry

The distribution of this compound is primarily to the kidneys, followed by rapid excretion. The estimated absorbed radiation doses to various organs in a standard 70 kg patient after an intravenous dose of 100 µCi (3.7 MBq) are summarized in the table below. These calculations assume a 1% presence of free iodide and a 25% thyroid uptake of this free iodide.

| Organ | Absorbed Radiation Dose (rads/100 µCi) |

| Bladder Wall | 0.240 |

| Ovaries | 0.045 |

| Testes | 0.031 |

| Red Marrow | 0.024 |

| Kidneys | 0.022 |

| Liver | 0.012 |

| Total Body | 0.011 |

| Thyroid | 0.0096 |

| (Data from Glofil-125 package insert, referencing Oak Ridge Associated Universities, 1988)[3] |

Metabolism

This compound is not metabolized in the body and is excreted unchanged.[2] Its chemical stability in vivo is a key characteristic that makes it a reliable marker for GFR measurement.

Excretion

The primary route of excretion for this compound is via the kidneys. It is freely filtered by the glomeruli, and there is no significant tubular secretion or reabsorption.[2][3][6] This filtration-only pathway is the basis for its use in accurately determining GFR. In individuals with impaired renal function, alternative excretion routes through the liver and small intestine have been observed.

The biological half-life of this compound is approximately 1.5 hours in individuals with normal renal function.[7][8] This can be significantly longer in patients with renal impairment.

Pharmacokinetic Data

The pharmacokinetics of this compound are well-characterized and are summarized in the tables below.

Table 1: Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

| Clearance | 106 mL/min | |

| Volume of Distribution | 0.16 L | |

| Biological Half-life | ~1.5 hours | [7][8] |

| Effective Half-life | ~0.07 days (~1.68 hours) | [3] |

Table 2: Pharmacokinetic Parameters in Patients with End-Stage Renal Disease

| Parameter | Value | Reference |

| Plasma Clearance | 0.7 to 5.2 mL/min | |

| Elimination Rate Constant (β) | 0.0164 ± 0.01 hr⁻¹ | |

| Terminal Half-life | 61 ± 42 hours | |

| Volume of Distribution | 11 ± 3.9 L | |

| Hemodialysis Clearance | 104 ± 54 mL/min |

Experimental Protocols for GFR Measurement

The measurement of GFR using this compound can be performed using two primary methods: continuous intravenous infusion and single intravenous injection.

Continuous Intravenous Infusion Method

This method aims to achieve a constant plasma concentration of the tracer to allow for a steady-state clearance measurement.

Patient Preparation:

-

Ensure adequate diuresis (urine flow > 3 mL/min), typically by administering an oral water load of 1,500 mL two hours before the study.[3]

-

Withholding breakfast is not necessary.[3]

Procedure:

-

Aseptically insert a Foley catheter into the bladder.[3]

-

Establish intravenous access in both arms: one for tracer infusion and one for blood sampling.[3]

-

The total dose (20 to 100 µCi) is divided into a priming dose and a sustaining dose diluted in isotonic sodium chloride.[3]

-

Administer the priming dose, followed immediately by the continuous infusion of the sustaining dose (e.g., at 0.5 mL/min).[3]

-

Allow 40-45 minutes for equilibration to achieve a constant plasma concentration.[3]

-

Begin consecutive 15-minute urine collection periods.[3]

-

Draw 5 mL of blood from the arm opposite the infusion site six minutes prior to the midpoint of each urine collection period.[3]

Sample Processing and Calculation:

-

Centrifuge blood samples to obtain plasma.

-

Measure the radioactivity in 1 mL aliquots of plasma and urine from each collection period using a standard gamma-ray scintillation well detector.[3]

-

Correct all counts for background radioactivity.[3]

-

Calculate the GFR using the formula: C = (U * V) / P

-

C = Glomerular filtration rate (mL/min)

-

U = Urinary concentration of radioactivity (net counts/min/mL)

-

V = Urinary flow rate (mL/min)

-

P = Plasma concentration of radioactivity (net counts/min/mL)[3]

-

Single Intravenous Injection Method

This method is simpler and requires fewer blood and urine samples.

Patient Preparation:

-

Administer Lugol's solution (3 drops orally, three times a day) for one to two days prior to the test to block thyroid uptake of any free I-125.[3]

-

Initiate an oral water load one hour before the test (starting with 20 mL/kg).[3]

Procedure:

-

The patient empties their bladder (this urine is the "Urine control").[3]

-

Inject 10-30 µCi of this compound intravenously.[3]

-

Wait for 30 to 60 minutes.[3]

-

Collect the entire urine volume ("Urine discard").[3]

-

Draw 4-5 mL of blood into a heparinized syringe ("Plasma #1").[3]

-

After another 30 to 60 minutes, collect the entire urine volume ("Urine #1").[3]

-

Immediately draw a second blood specimen ("Plasma #2").[3]

-

After a final 30 to 60-minute interval, collect the urine ("Urine #2").[3]

-

Draw the last blood specimen immediately ("Plasma #3").[3]

Sample Processing and Calculation:

-

Process blood and urine samples as described in the continuous infusion method.

-

The GFR is calculated based on the clearance of the tracer over the timed collection periods.

Visualizations

Two-Compartment Pharmacokinetic Model

The following diagram illustrates the two-compartment model that describes the distribution and elimination of this compound.

Two-compartment model of this compound pharmacokinetics.

Experimental Workflow for GFR Measurement (Single Injection Method)

This diagram outlines the key steps in determining the Glomerular Filtration Rate using the single injection method.

Workflow for GFR measurement using the single injection method.

Signaling Pathways

This compound is considered a biologically inert substance. It does not readily cross cell membranes and is not known to interact with any specific signaling pathways. Its utility as a diagnostic agent is predicated on this lack of biological interaction, ensuring that its clearance from the body is a true measure of the physical process of glomerular filtration.

References

- 1. openmedscience.com [openmedscience.com]

- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 4. karger.com [karger.com]

- 5. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. I-125 Glofil - IsoRx Inc. [isorx.com]

- 7. Iothalamate Sodium I-125 | C11H8I3N2NaO4 | CID 23724931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Iothalamate Sodium I 125 - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structural Analysis of Iothalamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iothalamic acid is a tri-iodinated benzoic acid derivative that serves as a key radiocontrast agent in medical imaging. Its efficacy in absorbing X-rays is directly related to the high electron density of the iodine atoms incorporated into its structure. A thorough understanding of its molecular architecture is paramount for researchers and professionals involved in the development of new diagnostic agents and for understanding its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the structural analysis of the Iothalamic Acid molecule, consolidating available physicochemical data, outlining experimental methodologies for its characterization, and presenting a logical workflow for its structural elucidation.

Physicochemical Properties

The fundamental properties of Iothalamic Acid are summarized in the table below. These values are essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₉I₃N₂O₄ | [1][2][] |

| Molecular Weight | 613.91 g/mol | [1][][4] |

| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | [1][5] |

| Melting Point | 285 °C (decomposes) | [] |

| Density | 2.54 g/cm³ | [] |

| Appearance | Off-white to white powder | [] |

Structural Elucidation Methodologies

The determination of the intricate three-dimensional structure of Iothalamic Acid relies on a combination of spectroscopic and analytical techniques. While a complete, publicly available crystal structure from single-crystal X-ray diffraction is not readily accessible in common databases, a wealth of information can be gleaned from other methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for probing the carbon framework of Iothalamic Acid. The chemical shifts provide insights into the electronic environment of each carbon atom.

Experimental Protocol (¹³C NMR): A sample of Iothalamic Acid is dissolved in a suitable deuterated solvent, typically water (H₂O) for compounds with this solubility profile. The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer, for instance, at a frequency of 125 MHz.[6] Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.

¹³C NMR Chemical Shifts:

| Atom Number | Chemical Shift (ppm) |

| 1 | 171.02 |

| 2 | 170.8 |

| 3 | 149.2 |

| 4 | 142.1 |

| 5 | 103.7 |

| 6 | 93.3 |

| 7 | 91.2 |

| 8 | 29.5 |

| 9 | 25.2 |

Note: The atom numbering corresponds to the assignments provided in the Human Metabolome Database.[6]

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (FTIR): A common method for solid samples is the Potassium Bromide (KBr) wafer technique. A small amount of Iothalamic Acid is finely ground with dry KBr powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using an FTIR spectrometer.[1]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis.

Experimental Protocol (LC-MS): Liquid chromatography-mass spectrometry (LC-MS) is a typical setup for the analysis of Iothalamic Acid. The sample is first separated on a liquid chromatography system and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing accurate bond lengths and angles. Despite extensive searches of crystallographic databases, a publicly accessible and detailed crystal structure for Iothalamic Acid could not be located. The availability of such data would be invaluable for computational modeling and a deeper understanding of its solid-state properties.

Experimental Workflow for Structural Analysis

The logical flow of experiments to characterize the structure of Iothalamic Acid is depicted in the following diagram.

Biological Interactions and Signaling Pathways

The primary mechanism of action of Iothalamic Acid is as a physical contrast agent. Due to its high iodine content, it opacifies blood vessels and the urinary tract to X-rays, allowing for enhanced visualization of these structures.[7] It is rapidly distributed throughout the circulatory system and excreted unchanged by the kidneys.[1]

Current literature does not indicate that Iothalamic Acid directly participates in or modulates specific biological signaling pathways in the manner of a pharmacologically active drug. Its biological effect is predominantly physical. Therefore, a signaling pathway diagram is not applicable to its primary function. The following diagram illustrates its general mechanism as a contrast agent.

Conclusion

Iothalamic Acid's chemical structure is well-characterized by a suite of spectroscopic techniques, providing a solid foundation for its application in medical imaging. The availability of detailed ¹³C NMR data offers valuable insight into its molecular framework. However, the absence of a publicly available, complete crystal structure represents a knowledge gap that, if filled, would significantly enhance our understanding of this important diagnostic agent. Future research efforts aimed at obtaining a single-crystal X-ray structure of Iothalamic Acid are highly encouraged to provide a more complete structural picture and to aid in the rational design of next-generation contrast media.

References

- 1. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iotalamic acid - Wikipedia [en.wikipedia.org]

- 4. GSRS [precision.fda.gov]

- 5. Iotalamic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000190) [hmdb.ca]

- 7. iothalamic acid | Dosing & Uses | medtigo [medtigo.com]

Methodological & Application

Application Notes and Protocols: Iothalamic Acid I-125 for Glomerular Filtration Rate (GFR) Measurement

Introduction

The accurate determination of the Glomerular Filtration Rate (GFR) is crucial for diagnosing and monitoring kidney disease, as well as for dose adjustments of renally cleared drugs. The measurement of GFR using the renal clearance of I-125 iothalamate is considered a gold standard method.[1] Iothalamate is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules.[1] This characteristic ensures that its clearance rate from the plasma accurately reflects the GFR.[1] The attached Iodine-125, a gamma-emitting isotope, allows for precise and straightforward quantification in plasma and urine samples using a gamma counter.[1][2]

This document provides detailed protocols for GFR measurement using I-125 iothalamate via both urinary and plasma clearance methods.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the I-125 iothalamate GFR measurement protocol.

Table 1: Dosing and Administration

| Parameter | Value | Notes |

| Tracer | Glofil-125 (Sodium Iothalamate I-125) | Sterile, nonpyrogenic aqueous solution[3] |

| Typical Adult Dose | 10 - 30 µCi (0.37 - 1.11 MBq) | For single intravenous injection method[3] |

| 20 - 100 µCi (0.74 - 3.7 MBq) | For continuous intravenous infusion method[3] | |

| Administration Route | Intravenous (IV) or Subcutaneous (SQ) injection | IV is common for plasma clearance; SQ is used for urinary clearance studies[3][4] |

| Pre-medication | Saturated solution of potassium iodide (SSKI) or Lugol's solution | To block thyroid uptake of free I-125[3][4] |

Table 2: Sample Collection Schedules

| Method | Sample Type | Collection Time Points |

| Urinary Clearance | Urine | Background (pre-injection), then timed collections (e.g., hourly for 4 hours)[5] |

| Blood (Plasma) | Mid-point of each urine collection period[3] | |

| Plasma Clearance | Blood (Plasma) | Multiple samples post-injection (e.g., 30, 60, 90, 120, 180, 240, 300 minutes)[6] |

Experimental Protocols

Subject Preparation

-

Informed Consent: Ensure the subject has provided informed consent after a thorough explanation of the procedure, including the use of radioactive materials.

-

Thyroid Blockade: To prevent the uptake of any free I-125 by the thyroid gland, administer a saturated solution of potassium iodide (SSKI) or Lugol's solution orally.[3][4] This is typically given as a few drops in water one to two days prior to the study.[3]

-

Hydration: Instruct the subject to be well-hydrated to ensure adequate urine flow. An oral water load of 10-20 mL/kg is recommended, starting about 90 minutes before the tracer injection.[4][5]

-

Fasting: The subject should fast for at least 4 hours before the study to ensure a steady physiological state.[7][8]

-

Baseline Measurements: Record the subject's height and weight for calculating body surface area (BSA).[4]

I-125 Iothalamate Dose Preparation and Administration

-

Dose Calculation: The patient dose should be measured using a suitable radioactivity calibration system immediately before administration.[3] The typical dose range for a single intravenous injection is 10-30 µCi.[3]

-

Administration:

Urinary Clearance Method

This method directly measures the rate at which the kidneys clear I-125 iothalamate from the blood into the urine.

-

Pre-injection (Background) Sample: Have the patient completely empty their bladder. Collect this urine sample to serve as a background control.[3]

-

Tracer Injection: Administer the I-125 iothalamate dose subcutaneously.[4]

-

Equilibration Period: Allow for an equilibration period of 30 to 60 minutes after injection.[3] The first urine collection after this period is typically discarded.[3]

-

Timed Urine Collections:

-

Begin a series of timed urine collections. Typically, three to four consecutive collection periods of 60 minutes each are sufficient.[3][5]

-

It is critical to ensure the patient completely empties their bladder at the beginning and end of each collection period.[4] The exact start and end times for each collection must be recorded.

-

-

Blood Sampling:

-

Draw a blood sample (4-5 mL into a heparinized tube) at the midpoint of each urine collection period.[3]

-

Label each blood sample to correspond with the respective urine collection period.

-

-

Sample Processing:

-

Measure and record the total volume of each urine collection.

-

Centrifuge the blood samples to separate the plasma.

-

Aliquots of plasma and urine (typically 1 mL each) are prepared for counting in a gamma counter.[3]

-

Plasma Clearance Method

This method determines GFR by analyzing the rate of disappearance of I-125 iothalamate from the bloodstream after an intravenous injection.

-

Tracer Injection: Administer the I-125 iothalamate dose as a single intravenous bolus.[3]

-

Blood Sampling:

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Prepare plasma aliquots for counting in a gamma counter.

-

Sample Analysis

-

Gamma Counting: Count the radioactivity (counts per minute, CPM) in the plasma and urine aliquots using a calibrated gamma scintillation counter.[3]

-

Background Correction: All counts must be corrected for background radioactivity.[3]

-

Standard Preparation: A standard solution of I-125 iothalamate with a known concentration should be counted with each batch of samples for quality control.[4]

GFR Calculation

Urinary Clearance Calculation:

The GFR is calculated for each collection period using the standard clearance formula:

GFR = (U x V) / P [3]

Where:

-

U = Concentration of I-125 in urine (net CPM/mL)

-

V = Urine flow rate (mL/min), calculated from the total urine volume and the duration of the collection period.

-

P = Concentration of I-125 in plasma (net CPM/mL) at the midpoint of the urine collection.

The final GFR is reported as the average of the GFR values from the individual collection periods. This value is often normalized to a standard body surface area of 1.73 m².[9]

Plasma Clearance Calculation:

The GFR from plasma clearance is calculated based on the disappearance curve of I-125 iothalamate from the plasma. This is typically done using a two-compartment pharmacokinetic model, which describes the distribution and elimination of the tracer. The plasma concentration over time is fitted to a biexponential equation, and the clearance is calculated from the model parameters.

Visualizations

Caption: Workflow for GFR measurement using the urinary clearance of I-125 iothalamate.

Caption: Workflow for GFR measurement using the plasma clearance of I-125 iothalamate.

References

- 1. What is the mechanism of Iothalamate Sodium I-125? [synapse.patsnap.com]

- 2. openmedscience.com [openmedscience.com]

- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 4. repository.niddk.nih.gov [repository.niddk.nih.gov]

- 5. uwmedicine.org [uwmedicine.org]

- 6. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. Iothalamate clearance and its use in large-scale clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for Glomerular Filtration Rate (GFR) Assessment Using Iothalamate I-125 Clearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glomerular Filtration Rate (GFR) is a critical measure of kidney function. Its accurate determination is essential in clinical research and drug development for assessing renal health, diagnosing kidney disease, and adjusting drug dosages. The clearance of exogenous filtration markers, such as Iothalamate I-125, is considered a gold-standard method for precise GFR measurement. Iothalamate is freely filtered by the glomeruli without significant tubular secretion or reabsorption, making its clearance from plasma a reliable indicator of GFR.[1]

These application notes provide detailed protocols for determining GFR using Iothalamate I-125 via two established methods: the continuous intravenous infusion method and the single intravenous injection method. Adherence to these protocols will ensure accurate and reproducible GFR measurements for research and clinical trial applications.

Data Presentation: Quantitative Parameters

A summary of key quantitative parameters for both the continuous infusion and single injection methods is provided below for easy reference and comparison.

| Parameter | Continuous Infusion Method | Single Injection Method |

| Iothalamate I-125 Dose | 20 to 100 µCi (0.74-3.7 MBq) | 10 to 30 µCi (0.37-1.11 MBq) |

| Patient Hydration | Oral water load of 1,500 mL two hours prior to the study. | Oral water load of 20 mL/kg one hour prior to the test. |

| Thyroid Blocking Agent | 3 drops of Lugol's solution orally, three times a day for 1-2 days prior to the test. | 5 drops of SSKI in 20 mL of water orally at the start of the protocol.[2] |

| Equilibration Period | 40 to 45 minutes after starting the infusion.[3] | 30 to 60 minutes after injection.[3] |

| Blood Sample Volume | 4 to 5 mL per sample.[3] | 4 to 5 mL per sample.[3] |

| Urine Collection Periods | Three consecutive 15-minute periods.[3] | Two to three 30 to 60-minute periods.[3] |

| Gamma Counter QC | Daily efficiency monitoring with Cesium-137 standards.[2] | Bracketing of patient samples with I-125 standards.[2] |

Experimental Protocols

Materials and Reagents

-

Sterile, nonpyrogenic Iothalamate I-125 (Glofil®-125) injection solution.

-

Lugol's solution or saturated solution of potassium iodide (SSKI).

-

Lactated Ringer's solution for infusion.

-

Heparinized blood collection tubes.

-

Sterile syringes and needles.

-

Calibrated gamma-ray scintillation well counter.

-

Volumetric flasks and pipettes for standard preparation.

-

Urine collection containers.

-

Centrifuge.

Patient Preparation (Applicable to Both Methods)

-

Informed Consent: Ensure the participant has provided informed consent.

-

Thyroid Blockade: To prevent thyroid uptake of free I-125, administer a thyroid blocking agent. For the continuous infusion method, this typically involves 3 drops of Lugol's solution orally three times a day for one to two days before the test.[3] For the single injection method, 5 drops of SSKI in 20 mL of water can be given orally at the beginning of the study.[2]

-

Hydration: Adequate hydration is crucial to ensure a sufficient urine flow rate (ideally exceeding 3 mL/min).[3] For the continuous infusion method, an oral water load of 1,500 mL is recommended two hours before the study.[3] For the single injection method, a water load of 20 mL/kg should be started one hour before the test.[3]

-

Fasting: Patients should fast for 4 hours prior to the test (2 hours for diabetic patients).[4]

-

Baseline Samples: Collect a pre-injection blood and urine sample to serve as a background control.

Method 1: Continuous Intravenous Infusion Protocol

This method involves establishing a constant plasma concentration of Iothalamate I-125 to allow for steady-state clearance measurements.

-

IV Line Placement: Insert intravenous lines in both arms: one for the infusion of Iothalamate I-125 and the other for blood sampling.

-